molecular formula C7H2BrF5O B1394909 1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene CAS No. 1242259-73-9

1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene

Cat. No. B1394909
M. Wt: 276.99 g/mol
InChI Key: DYNIBANXICFZQA-UHFFFAOYSA-N
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Description

“1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H2BrF5O. It has a molecular weight of 276.99 . The IUPAC name for this compound is 4-bromo-3,5-difluorophenyl trifluoromethyl ether .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene” can be represented by the InChI code: 1S/C7H2BrF5O/c8-6-4(9)1-3(2-5(6)10)14-7(11,12)13/h1-2H .


Chemical Reactions Analysis

“1-Bromo-3-(trifluoromethoxy)benzene” undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .


Physical And Chemical Properties Analysis

“1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene” is a liquid at room temperature. It has a refractive index of n20/D 1.462 (lit.) and a density of 1.62 g/mL at 25 °C (lit.) .

Scientific Research Applications

Aryne Route to Naphthalenes

1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene serves as a precursor in the generation of phenyllithium intermediates which, through an aryne route, lead to the synthesis of naphthalene derivatives. These intermediates are crucial in constructing complex molecular structures, demonstrating the compound's utility in facilitating intricate synthetic pathways in organic chemistry (Schlosser & Castagnetti, 2001).

Development of Organofluorine Compounds

The compound plays a significant role as an intermediate in the development of a variety of new organofluorine compounds. Its derivatives have been effectively utilized to obtain ortho-substituted derivatives, displaying its versatility and importance in expanding the scope of organofluorine chemistry (Castagnetti & Schlosser, 2001).

Exploration in Structural Chemistry

1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene and its derivatives exhibit significant structural properties, including supramolecular features like hydrogen bonding and π–π interactions. These properties are crucial in the field of crystallography and material science for understanding molecular packing and designing new materials (Stein, Hoffmann, & Fröba, 2015).

Use in Coordination Polymers

The compound's derivatives find applications in the synthesis of zinc(II) coordination polymers. These polymers exhibit unique properties such as selective sorption and fluorescence sensing, marking their importance in sensor technology and materials science (Hua et al., 2015).

Luminescent Cyclometalated Complexes

Derivatives of 1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene are key in the synthesis of luminescent cyclometalated palladium(II) and platinum(II) complexes. These complexes have potential applications in photophysics and material sciences due to their luminescent properties (Song et al., 2001).

Future Directions

The future directions for “1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene” could involve its use in the synthesis of new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .

properties

IUPAC Name

1-bromo-3,5-difluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5O/c8-4-1-3(9)2-5(10)6(4)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNIBANXICFZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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